
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate
説明
“Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C15H22ClNO3 . It is also known by its CAS number 1354487-55-0 .
Molecular Structure Analysis
The molecular weight of “this compound” is 299.79 . The compound consists of 15 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 299.79 . The compound should be stored in a sealed container in a dry room at room temperature .科学的研究の応用
Chemical Derivatives in Scientific Research
Biopolymer Modification and Application
Chemical derivatives, such as xylan esters, have been explored for their potential in biopolymer modification, resulting in new materials with specific properties tailored through chemical modification processes. For instance, xylan derivatives have been synthesized for use in various applications, including drug delivery systems due to their capability to form nanoparticles and their use as strength additives and antimicrobial agents in paper manufacturing (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014) Carbohydrate Polymers.
Chemosensors for Analyte Detection
Compounds like 4-Methyl-2,6-diformylphenol have been foundational in developing chemosensors, capable of detecting a wide range of analytes with high sensitivity and selectivity. This underscores the chemical derivatives' importance in creating diagnostic tools and sensors for environmental monitoring, healthcare, and industrial processes (Roy, P., 2021) Coordination Chemistry Reviews.
Environmental Impacts and Remediation
Research into the sorption behavior of phenoxy herbicides highlights the environmental relevance of understanding how chemical derivatives interact with soil and organic matter. This knowledge is crucial for assessing environmental contamination risks and developing effective remediation strategies (Werner, D., Garratt, J., & Pigott, G., 2012) Journal of Soils and Sediments.
Advanced Materials for Optoelectronics
Functionalization of molecules like quinazolines and pyrimidines has been shown to significantly impact the development of optoelectronic materials, demonstrating the vast potential of chemical derivatives in advancing technology in areas such as OLEDs, solar cells, and sensors (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018) Current Organic Synthesis.
Safety and Hazards
特性
IUPAC Name |
methyl (2S,4S)-4-(2-propylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h4-5,7-8,12-13,16H,3,6,9-10H2,1-2H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWNWCFFUUBIY-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)
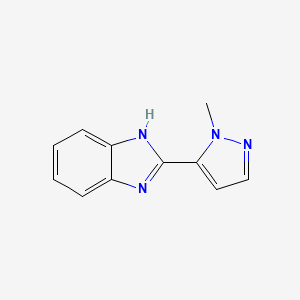
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
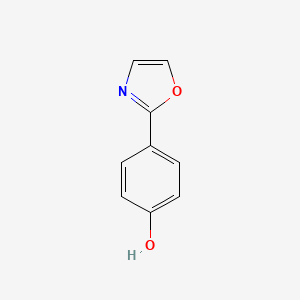
![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)
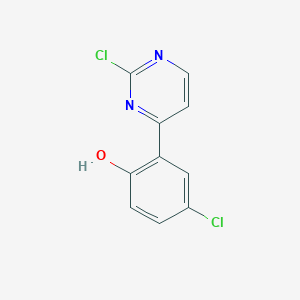

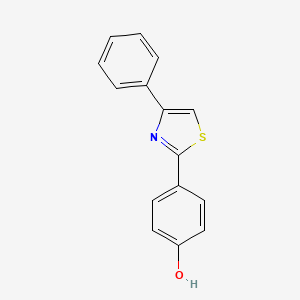

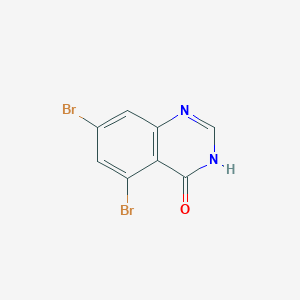

![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)